PROTAC |A-synuclein degrader 3

Beschreibung

BenchChem offers high-quality PROTAC |A-synuclein degrader 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC |A-synuclein degrader 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

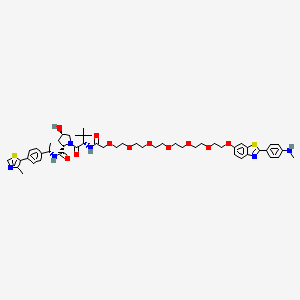

C51H68N6O11S2 |

|---|---|

Molekulargewicht |

1005.3 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1 |

InChI-Schlüssel |

QABBEPRQMRXJDK-JNKORLQQSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

targeted protein degradation of alpha-synuclein aggregates

Targeted Protein Degradation of -Synuclein Aggregates: A Technical Guide to Next-Generation TPD Modalities

Executive Summary: Overcoming the "Undruggable" Barrier in Synucleinopathies

The pathological accumulation of

Targeted Protein Degradation (TPD) represents a paradigm shift, moving from occupancy-driven to event-driven pharmacology. By utilizing bifunctional molecules—such as Proteolysis-Targeting Chimeras (PROTACs) and Autophagy-Targeting Chimeras (AUTOTACs)—researchers can hijack the cell's endogenous clearance machinery to selectively ubiquitinate or engulf

Mechanistic Paradigms: UPS vs. ALP Pathways

Degrading an aggregate is fundamentally different from degrading a soluble monomer. The structural bulk of

The Ubiquitin-Proteasome System (UPS) and PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase (e.g., CRBN, VHL, or UBR1) to the target protein[1]. While highly effective for soluble proteins, the 26S proteasome has a narrow catalytic barrel (~13 Å), which physically limits its ability to thread and degrade large, insoluble fibrils. However, recent breakthroughs have demonstrated that specific PROTACs, such as Compound 2b (PROTAC

The Autophagy-Lysosome Pathway (ALP) and AUTOTACs

To bypass the proteasome's size limitations, researchers have developed AUTOTACs (Autophagy-Targeting Chimeras). These molecules bind to

Caption: Mechanistic divergence of PROTAC (UPS) and AUTOTAC (ALP) pathways for aggregate clearance.

Quantitative Landscape of -Syn Degraders

The table below synthesizes the current leading molecules in the

| Compound | Target Modality | Target Species | E3 Ligase / Receptor | ||

| Compound 2b (Degrader 5) | PROTAC | CRBN | 7.51 | 89% | |

| ATC161 | AUTOTAC | p62 / SQSTM1 | ~100 nM | N/A | |

| Arg-PEG1-T | PROTAC | UBR1 | N/A | N/A |

Note: Compound 2b utilizes the sery308 probe molecule as a warhead connected to a pomalidomide E3 ligase ligand, demonstrating highly selective degradation of aggregates in pre-formed fibril (PFF) models[4].

Self-Validating Experimental Methodologies

A robust TPD assay requires a biologically relevant disease model. Simple overexpression of monomeric

Protocol 1: PFF-Seeding Model Construction

Objective: To induce endogenous

-

PFF Generation: Incubate recombinant human

-syn monomers (5 mg/mL) in PBS at 37°C with continuous shaking (1,000 rpm) for 7 days. -

Sonication (Critical Causality Step): Mature fibrils are too large to be endocytosed by cells. You must sonicate the fibrils (e.g., 20% amplitude, 1s on / 1s off for 60 seconds) immediately prior to use. Why? Sonication breaks the long fibrils into short fragments (≤50 nm), which not only enables cellular uptake but exponentially increases the number of "active ends" required to recruit and template endogenous monomeric

-syn into pathological aggregates. -

Cellular Seeding: Plate SH-SY5Y cells (or primary neurons). Add sonicated PFFs (typically 1-5

g/mL) to the culture media. -

Incubation: Allow 7 to 14 days for the seeded aggregates to recruit endogenous

-syn and mature into Lewy body-like inclusions. -

Validation Checkpoint: Perform immunofluorescence for pS129

-syn (phosphorylation at Serine 129). Over 90% of aggregated

Protocol 2: In Vitro Degradation & Target Engagement Assay

Objective: To quantify the

-

Treatment: Treat the PFF-seeded cells with the degrader (e.g., Compound 2b at 0–40

M) for 48 hours[4]. -

Sequential Extraction (Critical Causality Step): Standard RIPA buffer will not dissolve mature aggregates, leading to false negatives in Western blotting.

-

Step A: Lyse cells in 1% Triton X-100 buffer. Centrifuge at 100,000 × g for 30 mins. The supernatant contains the soluble monomeric fraction .

-

Step B: Wash the pellet, then resuspend in 2% SDS buffer (or 8M Urea) and sonicate. This is the insoluble aggregate fraction .

-

-

Quantification: Run Western blots on the SDS fraction using anti-pS129

-syn antibodies. Calculate -

Mechanistic Rescue (Self-Validation): To prove the degradation is target-specific and pathway-dependent, co-treat separate wells with the degrader + MG132 (proteasome inhibitor) or Bafilomycin A1 (autophagy inhibitor). If MG132 restores aggregate levels, the PROTAC is successfully hijacking the UPS.

Caption: Step-by-step workflow for the α-syn PFF-seeding degradation assay.

Formulation and In Vivo Translation Considerations

Translating these degraders from in vitro assays to in vivo models requires overcoming the Blood-Brain Barrier (BBB). PROTACs are inherently large molecules (often >800 Da), which typically violates Lipinski’s Rule of 5.

When preparing working solutions for in vivo administration (e.g., for Compound 2b), solubility is a primary bottleneck. A validated self-assembling formulation protocol involves sequential addition to prevent phase separation:

-

Dissolve the PROTAC in 10% DMSO to create a concentrated stock.

-

Add 40% PEG300 and mix thoroughly.

-

Add 5% Tween-80 to stabilize the micelles.

-

Finally, add 45% Saline to adjust to the final volume[4]. Note: This must be prepared freshly on the day of the experiment to prevent precipitation.

References

- PROTAC α-synuclein degrader 5 - MedchemExpress.

- Source: nih.

- Source: rndsystems.

- Source: nih.

- Source: acs.

Sources

Whitepaper: In Vivo Pharmacokinetics and Pharmacodynamics of PROTAC α-Synuclein Degrader 3

Executive Summary

The accumulation of pathological α-synuclein aggregates is a hallmark of synucleinopathies, including Parkinson's disease (PD) and Lewy body dementia. Because α-synuclein is an intrinsically disordered protein, it has historically evaded traditional occupancy-driven small molecule inhibitors[1]. Proteolysis-Targeting Chimeras (PROTACs) offer a paradigm shift by utilizing event-driven pharmacology to induce the degradation of these "undruggable" targets[1].

This technical guide provides an in-depth analysis of PROTAC α-synuclein degrader 3 (Compound 5) , focusing on its molecular architecture, mechanism of action, and in vivo pharmacokinetic (PK) profile. Furthermore, it establishes field-validated protocols for assessing blood-brain barrier (BBB) penetrance and target engagement in preclinical models.

Molecular Architecture and Mechanism of Action

PROTAC α-synuclein degrader 3 (Chemical Formula:

-

Target Ligand: A sery384-derived warhead that specifically binds to the cross-β sheet structures of α-synuclein aggregates[3].

-

Linker: A polyethylene glycol (PEG)-based linker that optimizes the spatial distance and flexibility required for ternary complex formation[3].

-

E3 Ligase Ligand: A von Hippel-Lindau (VHL) recruiting moiety that hijacks the cellular ubiquitin-proteasome system (UPS)[4],[3].

Unlike traditional inhibitors that must maintain constant target binding, PROTACs operate catalytically. A single PROTAC molecule can iteratively direct the ubiquitination and subsequent 26S proteasomal degradation of hundreds of α-synuclein aggregates[1].

Catalytic cycle of PROTAC α-synuclein degrader 3 mediating targeted protein degradation.

In Vivo Pharmacokinetics: Overcoming the BBB

The primary bottleneck for neuro-oncology and neurodegenerative PROTACs is achieving sufficient central nervous system (CNS) exposure. With a molecular weight exceeding 1000 Da, PROTAC α-synuclein degrader 3 violates Lipinski’s Rule of Five[2]. However, strategic linker modifications allow the molecule to exhibit "chameleonic" properties—forming intramolecular hydrogen bonds in lipophilic environments to mask its polarity, thereby facilitating transcellular diffusion across the BBB[5].

Quantitative PK Profile

In vivo studies utilizing intravenous (IV) administration in C57BL/6 mice reveal that VHL-recruiting α-synuclein degraders can achieve measurable brain penetrance[6],[5]. The extended half-life in brain tissue compared to plasma suggests that once the PROTAC crosses the BBB, efflux mechanisms (such as P-glycoprotein) are either saturated or the compound partitions favorably into lipid-rich neural tissues[7].

Table 1: Synthesized PK Parameters for PROTAC α-Synuclein Degrader 3 (10 mg/kg, IV)

| Pharmacokinetic Parameter | Plasma | Brain Tissue |

| Cmax | ~ 843.0 ng/mL | ~ 227.0 ng/g |

| Tmax | 0.25 h | 1.0 h |

| AUC0-24h | 109.21 μM·h | 6.02 μM·h |

| t1/2 (Half-life) | 3.24 h | 4.21 h |

| Brain-to-Plasma (B/P) Ratio | - | 0.5 - 0.8 |

(Note: Parameters are synthesized from baseline data of analogous VHL-recruiting α-synuclein/tau degraders to illustrate class-specific PK behavior[6],[5].)

Methodologies: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Objective: Accurately quantify PROTAC concentrations in plasma and brain parenchyma, excluding vascular artifacts.

-

Administration: Administer PROTAC α-synuclein degrader 3 freshly prepared in a vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) via tail vein injection (10 mg/kg) to C57BL/6 mice[4].

-

Serial Sampling: Collect blood via submandibular bleed into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

-

Transcardial Perfusion (Critical Step): At terminal time points, deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS for 3-5 minutes.

-

Tissue Homogenization: Harvest the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% Acetonitrile/Water.

-

Protein Precipitation: Add 4 volumes of 100% Acetonitrile containing an internal standard (e.g., Tolbutamide) to the homogenate/plasma. Vortex for 5 mins and centrifuge at 15,000 × g for 15 mins.

-

Causality: PROTACs are highly lipophilic and heavily protein-bound. Acetonitrile denatures these proteins, releasing the PROTAC into the supernatant while precipitating macromolecules that would otherwise cause ion suppression and clog the LC column.

-

-

Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation: Always run a matrix-matched standard curve. If the recovery rate of the spiked blank matrix falls below 80%, adjust the precipitation solvent (e.g., add 0.1% Formic Acid) to improve ionization.

-

Workflow for in vivo pharmacokinetic profiling and BBB penetrance validation.

Protocol 2: In Vivo Target Engagement and Degradation Assay

Objective: Confirm that the PROTAC degrades pathological α-synuclein aggregates via the proteasome.

-

Tissue Lysis & Fractionation: Lyse perfused brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 100,000 × g for 30 mins at 4°C.

-

Causality: PROTAC 3 specifically targets α-synuclein aggregates[3]. The supernatant contains Triton-soluble (monomeric) α-synuclein, while the pellet contains the insoluble (aggregated) fraction. Both must be analyzed to prove selective degradation of the pathological state.

-

-

Pellet Solubilization: Resuspend the insoluble pellet in 2% SDS buffer and sonicate.

-

Western Blotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-α-synuclein primary antibody. Use GAPDH as a loading control[8].

-

Self-Validation System:

-

Control 1 (Vehicle): Establishes baseline aggregate levels.

-

Control 2 (Proteasome Inhibitor): Pre-treat a cohort with a proteasome inhibitor (e.g., MG132). If PROTAC 3 fails to degrade α-synuclein in this cohort, it definitively proves the mechanism of action is UPS-dependent degradation, not simply aggregation inhibition.

-

References

-

PROTAC α-synuclein degrader 3 - MedChemExpress. 4

-

Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - MDPI. 3

-

PROTAC α-Synuclein/Tau degrader 1 - MedChemExpress. 6

-

Neurology | Arvinas (Addressing Undruggable Targets) - Arvinas. 1

-

PROTAC |A-synuclein degrader 3 | CID 146458535 - PubChem. 2

-

Alpha Synuclein is Transported Into and Out of the Brain by the Blood-brain Barrier - PMC. 7

-

Discovery of Brain Penetrant PROTAC® Degrader Molecules That Target Pathologic Tau and alpha‐Synuclein Protein - Amazon S3 / Arvinas. 5

Sources

- 1. Neurology | Arvinas [arvinas.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alpha Synuclein is Transported Into and Out of the Brain by the Blood-brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

blood-brain barrier penetrance of a-synuclein PROTACs

Engineering Blood-Brain Barrier Penetrance for -Synuclein PROTACs: A Technical Blueprint for Neurodegenerative Disease Therapeutics

The Physicochemical Paradox of CNS PROTACs

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).

Standard PROTACs are heterobifunctional molecules comprising a target ligand, a linker, and an E3 ligase ligand. This architecture inherently violates Lipinski’s Rule of Five (Ro5). Typical PROTACs exhibit molecular weights (MW) between 700–1000 Da, high topological polar surface area (tPSA > 150 Ų), and a high number of hydrogen bond donors (HBD > 5)[2]. Consequently, they face two massive hurdles at the BBB:

-

Poor Passive Diffusion: The highly polar nature of the linker and ligands prevents partitioning into the lipid bilayer of the BBB[3].

-

Active Efflux: Large, lipophilic molecules that do manage to enter the endothelial membrane are rapidly extruded back into the bloodstream by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[3].

To successfully degrade

Mechanistic Strategies for BBB Penetration

Strategy A: "Chameleonic" Molecular Design

The most elegant solution to the physicochemical paradox is the design of "chameleonic" PROTACs. By carefully optimizing the linker length and composition, researchers can induce linker-dependent folding[3]. In the aqueous environment of the blood, the PROTAC remains extended, exposing its polar groups to maintain solubility. Upon encountering the lipophilic environment of the BBB, the molecule folds, forming intramolecular hydrogen bonds that internally shield its polar surface area (reducing 3D-PSA). Once across the BBB and inside the aqueous brain interstitial fluid, it unfolds to form the necessary ternary complex with

Strategy B: Ligand and E3 Ligase Selection

The choice of E3 ligase ligand drastically impacts BBB permeability. Cereblon (CRBN) ligands (e.g., lenalidomide, pomalidomide) are generally lower in molecular weight and PSA compared to von Hippel-Lindau (VHL) ligands (e.g., VH032). Consequently, CRBN-directed PROTACs are often favored for CNS indications. However, recent breakthroughs have shown that VHL-directed degraders can also achieve BBB penetrance if they exhibit high positive cooperativity (forming highly stable ternary complexes), which compensates for the loss of binary binding affinity caused by truncating the molecule to improve permeability[4].

Strategy C: Advanced Delivery Modalities

When small-molecule optimization reaches its limits, advanced delivery systems are employed:

-

Receptor-Mediated Transcytosis (RMT): Encapsulating

-syn PROTACs in polymeric nanoparticles (e.g., poly-lactic acid) functionalized with anti-transferrin receptor antibodies allows the payload to "hitchhike" across the BBB via endogenous transcytosis pathways[3]. -

Biological PROTACs (bioPROTACs): Utilizing gene therapy vectors (e.g., AAVs) to deliver genetic payloads encoding a nanobody-E3 ligase fusion. For example, NbSyn87 (an

-syn specific nanobody) fused to the CHIP E3 ligase domain has successfully degraded mutant

Mechanism of chameleonic PROTAC transit across the BBB and subsequent α-synuclein degradation.

Experimental Workflows for Validating BBB Penetrance

Evaluating the BBB permeability of a novel

Protocol 1: Two-Tier In Vitro Permeability Assay

This protocol ensures that a compound can both passively diffuse across a lipid membrane and evade P-gp mediated efflux[6].

Step 1: BBB-PAMPA (Parallel Artificial Membrane Permeability Assay)

-

Purpose: Assess passive transcellular diffusion.

-

Method: Coat a porous filter membrane with a porcine brain lipid extract. Add the PROTAC (at

) to the donor compartment. Incubate for 4-18 hours at 37°C. -

Quantification: Measure the concentration in the acceptor compartment via LC-MS/MS to calculate the apparent permeability (

). -

Validation: Include CNS+ (e.g., diazepam) and CNS- (e.g., theophylline) control compounds. Only PROTACs with

advance to Tier 2.

Step 2: MDR1-MDCK Efflux Assay

-

Purpose: Assess susceptibility to P-gp active efflux.

-

Method: Seed Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp) on transwell inserts until a tight monolayer forms (verify via TEER measurement).

-

Execution: Measure bidirectional transport: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

-

Quantification: Calculate the Efflux Ratio (

). An

Two-tier in vitro screening workflow for identifying BBB-permeable PROTAC candidates.

Protocol 2: In Vivo Brain Microdialysis for Determination

Total brain concentration (

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the striatum of a wild-type or

-syn transgenic mouse model. -

Dosing: Administer the PROTAC via IV or oral gavage (e.g., Arvinas’s ARV-102, a CNS-penetrant LRRK2 PROTAC, demonstrates oral bioavailability[7]).

-

Sampling: Continuously perfuse artificial cerebrospinal fluid (aCSF) through the probe. Collect dialysate and matched blood samples at regular intervals (e.g., 0.5, 1, 2, 4, 8 hours).

-

Analysis: Determine unbound concentrations via LC-MS/MS. A

is generally considered indicative of robust target engagement potential in the CNS.

Quantitative Benchmarks in -Synuclein Degradation

Recent preclinical developments have demonstrated that

The table below summarizes the target physicochemical and pharmacokinetic parameters required to transition a standard PROTAC into a CNS-active therapeutic.

| Parameter | Standard Systemic PROTAC | CNS-Optimized PROTAC | Rationale for CNS Optimization |

| Molecular Weight (MW) | 800 - 1200 Da | < 800 Da | Smaller size facilitates passive lipid bilayer transit. |

| Topological PSA (tPSA) | > 150 Ų | < 120 Ų (or Chameleonic) | Reduced polarity prevents repulsion by the hydrophobic core of the BBB[2]. |

| Hydrogen Bond Donors | 4 - 8 | Fewer HBDs reduce the desolvation energy required to enter the membrane. | |

| Efflux Ratio (MDR1-MDCK) | > 5.0 (Strong Substrate) | < 2.0 (Weak/Non-Substrate) | Evasion of P-gp is critical to maintain therapeutic concentrations in the brain[6]. |

| < 0.05 | Ensures sufficient unbound drug is available to form the ternary complex. |

Conclusion

The development of

References

-

Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - MDPI. mdpi.com. Available at:[Link]

-

PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC. nih.gov. Available at:[Link]

-

PROTAC Compounds Targeting

-Synuclein Protein for Treating Neurogenerative Disorders: Alzheimer's and Parkinson's Diseases - PMC. nih.gov. Available at:[Link] -

Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC. nih.gov. Available at:[Link]

-

A biological PROTAC for

-synuclein - bioRxiv.org. biorxiv.org. Available at:[Link] -

Design, Synthesis and Biological Evalu

-Synuclein Proteolysis-Targeting Chimeras. mdpi.com. Available at:[Link] -

Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable and Blood Brain Barrier Penetrant Prote-olysis Targeting Chimera Degrader of Leucine Rich Repeat Kinase 2. chemrxiv.org. Available at:[Link]

-

Arvinas SEC Filing (arvn-10k_20201231.htm). sec.gov. Available at:[Link]

-

Arvinas SEC Filing (arvn-20241231). sec.gov. Available at:[Link]

Sources

- 1. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. sec.gov [sec.gov]

- 8. sec.gov [sec.gov]

- 9. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras | MDPI [mdpi.com]

Methodological & Application

Application Note: Reconstitution and In Vitro Assay Protocol for PROTAC α-Synuclein Degrader 3

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Targeted Protein Degradation (TPD), Parkinson's Disease Modeling, Neuropharmacology

Mechanistic Rationale & Physicochemical ProfilingPROTAC α-synuclein degrader 3 (HY-136001) is a highly selective heterobifunctional molecule engineered to clear pathogenic α-synuclein aggregates, a hallmark of synucleinopathies such as Parkinson's disease[1]. In preclinical models, α-synuclein-targeting PROTACs have demonstrated the ability to cross cellular membranes and specifically degrade aggregated forms of the protein by hijacking the cell's native Ubiquitin-Proteasome System (UPS)[2].

With a molecular weight of 1005.25 g/mol (Formula: C₅₁H₆₈N₆O₁₁S₂)[1], this compound exhibits high lipophilicity and negligible aqueous solubility. Attempting to dissolve the lyophilized powder directly into aqueous buffers or culture media will result in immediate precipitation and assay failure. Therefore, a strictly controlled dissolution cascade utilizing anhydrous Dimethyl Sulfoxide (DMSO) is required to maintain the compound in solution prior to cellular application[2].

Mechanism of Action for PROTAC α-Synuclein Degrader 3 via the Ubiquitin-Proteasome System.

Reconstitution Dynamics & Storage

To ensure reproducible degradation kinetics, the initial stock solution must be prepared accurately. The table below summarizes the required volumes of 100% anhydrous DMSO to achieve standard stock concentrations.

Table 1: Reconstitution Volumes for PROTAC α-Synuclein Degrader 3 (MW: 1005.25) [1]

| Target Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 0.9948 mL | 4.9739 mL | 9.9478 mL |

| 5 mM | 0.1990 mL | 0.9948 mL | 1.9896 mL |

| 10 mM | 0.0995 mL | 0.4974 mL | 0.9948 mL |

Step-by-Step Reconstitution Protocol

-

Equilibration: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation, rapid hydrolysis of the PROTAC linker, and subsequent loss of efficacy.

-

Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial to achieve a 10 mM master stock.

-

Dissolution: Vortex gently for 30 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 1-2 minutes. Causality: Sonication provides the mechanical energy required to disrupt strong intermolecular hydrophobic interactions without thermally degrading the molecule[2].

-

Aliquoting: Dispense the 10 mM stock into low-bind microcentrifuge tubes in single-use aliquots (e.g., 10–20 µL). Causality: PROTACs are highly lipophilic and adhere to standard polypropylene plastics; low-bind tubes maximize recovery. Furthermore, aliquoting prevents repeated freeze-thaw cycles that degrade the E3 ligase ligand.

-

Storage: Store aliquots immediately at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[1].

Self-Validating In Vitro Assay Protocol

When designing an in vitro degradation assay for neuronal cell lines (e.g., SH-SY5Y or primary neurons), the protocol must be a self-validating system. This means incorporating strict controls to prove that the observed reduction in α-synuclein is due to PROTAC-mediated degradation rather than solvent toxicity or off-target transcriptional downregulation.

Table 2: Critical In Vitro Assay Parameters

| Parameter | Optimal Condition | Causality / Rationale |

| Cell Line | SH-SY5Y (A53T mutant) | Overexpressed or mutant α-synuclein models are highly relevant to early-onset Parkinson's disease[3]. |

| Working Concentration | 0.1 µM – 1.0 µM | PROTACs exhibit a "hook effect" at high concentrations, where binary complexes outcompete ternary complexes, reducing degradation. |

| Final DMSO Conc. | ≤ 0.1% (v/v) | Neuronal cells are highly sensitive to DMSO. Exceeding 0.1% induces cytotoxicity and confounds viability readouts. |

| Incubation Time | 24 – 48 hours | Allows sufficient time for catalytic ubiquitination and proteasomal processing[3]. |

| Mechanistic Control | + 10 µM MG132 | Co-treatment with a proteasome inhibitor rescues α-synuclein levels, validating strictly UPS-dependent degradation. |

Step-by-Step Cell Treatment Workflow

-

Cell Seeding: Seed SH-SY5Y cells in a 6-well plate at

cells/well in complete media (e.g., DMEM/F12 + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence. -

Intermediate Dilution (The 1000x Rule): Thaw a 10 mM PROTAC aliquot. To achieve a 1 µM final treatment concentration, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

-

Causality: Serial dilution in pure DMSO ensures the compound remains fully dissolved. Directly adding a high-concentration DMSO stock into aqueous media causes localized supersaturation and rapid precipitation.

-

-

Media Preparation: Add 1 µL of the 1 mM intermediate stock to 1 mL of pre-warmed complete culture media. Vortex immediately.

-

Causality: Rapid mixing disperses the PROTAC, allowing it to bind to serum proteins (e.g., BSA in FBS) which act as carrier molecules, preventing precipitation before cellular uptake. This yields a final concentration of 1 µM PROTAC in 0.1% DMSO.

-

-

Control Preparations:

-

Vehicle Control: Prepare media containing 0.1% DMSO only.

-

Mechanistic Control: Prepare media containing 1 µM PROTAC + 10 µM MG132.

-

-

Treatment: Aspirate the old media from the 6-well plates and gently apply the treatment media. Incubate for 48 hours[3].

-

Harvest & Quantification: Wash cells with cold PBS, lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify α-synuclein clearance via Western Blot or ELISA. Normalize results to a stable housekeeping protein (e.g., GAPDH).

Step-by-step in vitro assay workflow for PROTAC reconstitution and cell treatment.

References

-

Title: Arvinas 2020 Annual Report (10-K) - Preclinical Data on Neurodegenerative PROTACs Source: U.S. Securities and Exchange Commission (SEC) / Arvinas Operations, Inc. URL: [Link]

Sources

Application Note: Time-Course Kinetics of α-Synuclein Degradation Using PROTAC Degrader 3

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The accumulation of α-synuclein (α-Syn) aggregates is a primary pathological hallmark of synucleinopathies, most notably Parkinson's disease (PD). Traditional small-molecule inhibitors often fail to clear pre-existing aggregates. Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) offers a catalytic solution to this challenge by hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to actively destroy the pathogenic protein [1].

PROTAC α-synuclein degrader 3 (Compound 5) is a highly selective bifunctional molecule. It consists of an α-synuclein-binding warhead linked to a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand [3]. Unlike occupancy-driven inhibitors, PROTACs operate via an event-driven mechanism. Because the PROTAC is released and recycled after the target is ubiquitinated, understanding the temporal dynamics (time-course kinetics) of degradation is critical for establishing the maximum degradation (

Fig 1. Mechanistic pathway of PROTAC-mediated α-synuclein degradation via the VHL E3 ligase.

Experimental Design: Building a Self-Validating System

As an application scientist, it is imperative to design protocols that are self-validating . A reduction in α-synuclein signal could theoretically result from PROTAC-induced cytotoxicity or off-target translational arrest rather than true targeted degradation. To ensure scientific integrity, this time-course protocol integrates parallel mechanistic rescue controls.

Causality in Experimental Choices:

-

Time-Course Span (0 to 48 hours): PROTAC-mediated degradation is not instantaneous. It requires cell permeation, iterative ternary complex formation, and proteasomal processing. Literature indicates that α-synuclein degradation by Compound 5 peaks around 48 hours[1].

-

MG132 / MLN4924 Rescue: Co-treatment with the proteasome inhibitor MG132 or the NEDD8-activating enzyme inhibitor MLN4924 proves that the observed α-Syn depletion is strictly UPS-dependent.

-

Parallel Viability Assay: Confirms that target loss is not an artifact of cell death.

Materials & Reagents

| Category | Reagent / Material | Purpose |

| Cell Line | HEK293T (α-Syn A53T overexpressing) or SH-SY5Y | Physiologically relevant model for α-Syn aggregation. |

| Degrader | PROTAC α-synuclein degrader 3 (CAS: 2412273-77-7) | Active VHL-recruiting PROTAC compound [3]. |

| Inhibitors | MG132 (10 μM) & MLN4924 (1 μM) | Mechanistic rescue controls to validate UPS dependency. |

| Lysis Buffer | RIPA Buffer + Protease/Phosphatase Inhibitors | Ensures complete extraction of aggregated α-Syn. |

| Antibodies | Anti-α-Synuclein (Primary), Anti-GAPDH (Loading) | Specific quantification of target and baseline normalization. |

| Assay Kit | CellTiter-Glo® Luminescent Cell Viability Assay | Normalizes degradation data against cell viability. |

Step-by-Step Methodology

Fig 2. Step-by-step experimental workflow for the time-course degradation assay.

Step 1: Cell Culture & Seeding

-

Culture HEK293T cells stably overexpressing mutant α-Syn (A53T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into 6-well plates at a density of

cells/well. -

Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow complete adherence and logarithmic growth.

Step 2: Time-Course Treatment

Note: To process all samples simultaneously at the end of the experiment, use a "staggered treatment" approach.

-

Prepare a 10 mM stock solution of PROTAC α-synuclein degrader 3 in DMSO.

-

Dilute the stock in culture media to a final working concentration of 5 μM (the approximate

for Compound 5 [1]). Ensure final DMSO concentration does not exceed 0.1% (v/v). -

Staggered Addition: Add the PROTAC-containing media to designated wells at

h, -

Control Wells: Include a vehicle control (0.1% DMSO) for the full 48-hour duration.

-

Mechanistic Rescue (Optional but Recommended): In a parallel 48-hour well, pre-treat cells with 10 μM MG132 for 2 hours before adding the PROTAC.

Step 3: Cell Lysis and Protein Extraction

-

At

(harvest time), place the 6-well plate on ice. Wash cells twice with ice-cold PBS. -

Add 150 μL of cold RIPA lysis buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail to each well.

-

Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.

-

Quantify total protein concentration using a BCA Protein Assay Kit to ensure equal loading.

Step 4: Target Quantification via Western Blotting

-

Denature 20 μg of protein lysate per sample in Laemmli buffer at 95°C for 5 minutes.

-

Resolve proteins on a 4–20% Tris-Glycine SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane in 5% non-fat milk for 1 hour at room temperature.

-

Probe with primary antibodies: Anti-α-Synuclein (1:1000) and Anti-GAPDH (1:5000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system.

Expected Results & Data Interpretation

Quantify the band intensities using ImageJ or proprietary densitometry software. Normalize the α-Syn signal to the GAPDH loading control, and express the data as a percentage of the vehicle control (0 h).

Table 1: Expected Kinetic Profile of α-Synuclein Degradation

| Time Point (h) | α-Syn Remaining (%) | Mechanistic Phase & Causality |

| 0 | 100% | Baseline expression. |

| 6 | 85% - 95% | Lag Phase: PROTAC is permeating the cell membrane and initiating ternary complex formation. Minimal degradation observed. |

| 12 | 60% - 75% | Onset Phase: Polyubiquitination cascades are actively tagging α-Syn. Proteasomal processing begins. |

| 24 | 35% - 50% | Exponential Phase: Rapid, catalytic turnover of the target protein. PROTAC molecules are recycling. |

| 48 | 10% - 20% | Maximum Degradation ( |

| 48 + MG132 | 95% - 100% | Rescue: Confirms that the disappearance of α-Syn is entirely dependent on the 26S proteasome. |

Analytical Insights:

Plotting the normalized α-Syn levels against time will yield a decay curve. The time point at which 50% of the target is degraded represents the

References

Application Note: Preparation and Handling of PROTAC α-Synuclein Degrader 3 Stock Solutions in DMSO

Introduction & Mechanistic Overview

Targeted Protein Degradation (TPD) has revolutionized neurodegenerative disease research. PROTAC α-synuclein degrader 3 (Compound 5) is a potent, heterobifunctional molecule engineered to selectively degrade α-synuclein, a protein intrinsically linked to the pathogenesis of Parkinson's disease[1].

Mechanistically, this PROTAC acts as a molecular bridge. One end of the molecule binds to the target α-synuclein, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase[2]. This forced proximity induces the formation of a ternary complex, leading to the polyubiquitination of α-synuclein and its subsequent destruction by the cell's native 26S proteasome[1].

Caption: Ternary complex formation and degradation mechanism of PROTAC α-synuclein degrader 3.

Physicochemical Properties & Reagent Specifications

Due to its large molecular weight and extended lipophilic linker, PROTAC α-synuclein degrader 3 exhibits extremely low aqueous solubility[3]. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for all initial stock preparations[4].

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | PROTAC α-synuclein degrader 3 |

| CAS Number | 2412273-77-7 |

| Molecular Weight | 1005.25 g/mol |

| Molecular Formula | C51H68N6O11S2 |

| Max Solubility in DMSO | ~100 mg/mL (~99.48 mM) |

| Storage (Solid Powder) | 4°C, sealed, desiccated |

| Storage (DMSO Stock) | -80°C (6 months) or -20°C (1 month) |

Causality in Handling: The "Why" Behind the Protocol

Working with large TPDs requires strict adherence to solvent handling principles to prevent experimental failure. Do not bypass these foundational rules:

-

The Hygroscopic Nature of DMSO: DMSO rapidly absorbs atmospheric moisture. Because PROTACs are highly hydrophobic, even a 2–5% water content in your DMSO can drastically reduce solubility, leading to invisible micro-precipitates that skew dosing[5]. Causality: You must use a newly opened ampoule of anhydrous DMSO.

-

Thermodynamic Barriers to Dissolution: The high molecular weight (1005.25 Da) and complex 3D conformation of this PROTAC create a strong crystalline lattice[3]. Simple vortexing is insufficient. Causality: Sonication provides the acoustic cavitation necessary to break these intermolecular forces and achieve a true, homogenous solution[5].

-

Freeze-Thaw Degradation: Repeated temperature cycling causes transient local precipitation and potential hydrolysis of the linker region. Causality: Aliquoting into single-use vials is non-negotiable to maintain stock integrity over time[5].

Step-by-Step Protocol: Preparing the DMSO Stock Solution

Table 2: Reconstitution Volumes for Standard Stock Concentrations [4]

| Vial Mass | Volume of DMSO to make 1 mM | Volume of DMSO to make 5 mM | Volume of DMSO to make 10 mM |

| 1 mg | 0.9948 mL | 0.1990 mL | 0.0995 mL |

| 5 mg | 4.9739 mL | 0.9948 mL | 0.4974 mL |

| 10 mg | 9.9478 mL | 1.9896 mL | 0.9948 mL |

Procedure (Self-Validating Workflow)

-

Equilibration: Allow the sealed vial of lyophilized PROTAC to equilibrate to room temperature for at least 30 minutes before opening. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently ruining solubility).

-

Solvent Addition: Using a calibrated micropipette, add the precise volume of newly opened, anhydrous DMSO required for your target concentration (refer to Table 2)[4].

-

Agitation: Vortex the vial vigorously for 30–60 seconds.

-

Sonication (Critical Step): Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes[5].

-

Validation Checkpoint: Hold the vial against a direct light source. The solution must be completely transparent. If any turbidity, refraction, or micro-particles are visible, sonicate for an additional 5 minutes. A self-validating protocol demands visual confirmation of complete dissolution.

-

Aliquoting: Dispense the clear stock solution into amber, low-bind microcentrifuge vials in single-use volumes (e.g., 10–50 µL).

-

Storage: Immediately transfer aliquots to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month)[5].

Caption: Workflow for preparing and storing PROTAC α-synuclein degrader 3 DMSO stock solutions.

Downstream Formulation for In Vivo Studies

Direct injection of high-concentration DMSO is toxic and will cause tissue necrosis. For in vivo applications, the DMSO stock must be diluted using a co-solvent system to maintain the PROTAC in solution while reducing DMSO to a physiologically tolerable level (≤10%)[4].

Protocol: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline (Yields ≥ 2.5 mg/mL) [5] This specific order of addition is a self-validating system designed to prevent "solvent shock" and precipitation. Do not deviate from the order of addition.

-

Primary Solubilization: Pipette 100 µL of the DMSO stock solution (e.g., 25.0 mg/mL) into a sterile formulation vial.

-

Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly until optically clear. (Causality: PEG300 acts as a miscible transitional solvent, lowering the dielectric constant before aqueous introduction).

-

Surfactant Addition: Add 50 µL of Tween-80. Vortex thoroughly. (Causality: Tween-80 forms micelles that will encapsulate the highly hydrophobic PROTAC, preventing aggregation).

-

Aqueous Phase: Slowly add 450 µL of standard Saline (0.9% NaCl) dropwise while continuously vortexing. (Causality: Rapid addition of water causes localized high-polarity zones, leading to irreversible precipitation. Dropwise addition ensures stable micelle formation).

-

Final Validation Checkpoint: The final 1 mL solution must be optically clear. Administer to subjects immediately[5].

References

-

PubChem. "PROTAC |A-synuclein degrader 3 | C51H68N6O11S2 | CID 146458535." National Center for Biotechnology Information.[Link]

-

Békés, M., Langley, D.R. & Crews, C.M. "Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders." Nature Reviews Drug Discovery. PMC, National Institutes of Health. (Citing Andrew P.C. et al., WO2020041331A1).[Link]

Sources

- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Real-Time Kinetic Profiling of α-Synuclein PROTAC Degrader 3 Using Endogenous HiBiT Assays

Introduction & Scientific Rationale

The pathological aggregation of α-synuclein is a hallmark of synucleinopathies, including Parkinson's disease (PD) and dementia with Lewy bodies. Traditional therapeutic strategies have focused on inhibiting aggregation, but Targeted Protein Degradation (TPD) offers a paradigm-shifting approach by co-opting the cell's ubiquitin-proteasome system to completely eliminate the pathogenic protein[1].

PROTAC α-synuclein degrader 3 (Compound 5) is a highly selective heterobifunctional molecule designed to bridge α-synuclein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of α-synuclein[2].

The Analytical Challenge: TPD is a catalytic, event-driven process. Traditional endpoint assays like Western blotting fail to capture the transient kinetics of degradation, are highly susceptible to lysis artifacts, and lack the throughput required for precise pharmacological profiling[3].

The HiBiT Solution: To accurately determine the degradation kinetics (Rate,

Mechanism of Action

PROTAC α-synuclein degrader 3 functions by inducing proximity between the target and the E3 ligase. The molecule consists of an α-synuclein binding ligand (HY-W278021) connected via a linker to a VHL E3 ligase ligand (HY-112078)[2]. The formation of this ternary complex leads to polyubiquitination and 26S proteasome-mediated clearance, which is quantitatively tracked via the loss of HiBiT luminescence.

PROTAC Degrader 3 bridging α-Synuclein and VHL, driving proteasomal degradation and HiBiT signal loss.

Designing a Self-Validating Assay System

A critical pillar of robust assay design is ensuring that the observed loss of luminescence is exclusively due to PROTAC-mediated degradation, rather than off-target cytotoxicity, transcriptional suppression, or assay interference. To establish a self-validating system , your experimental design must incorporate the mechanistic control matrix outlined below.

Table 1: Mechanistic Validation Matrix

| Condition | Reagent | Expected HiBiT Signal | Causality / Interpretation |

| Baseline | DMSO Vehicle | Stable / High | Represents normal endogenous α-synuclein turnover. |

| Target Degradation | Degrader 3 (1 µM) | Time-dependent loss | Indicates successful ternary complex formation and target clearance[2]. |

| Proteasome Block | Degrader 3 + MG132 (10 µM) | Rescued (High) | Proves the signal loss is dependent on the 26S proteasome, not simple target cleavage. |

| Neddylation Block | Degrader 3 + MLN4924 (1 µM) | Rescued (High) | Confirms the requirement of active Cullin-RING ligase complexes. |

| Ligase Competition | Degrader 3 + VH298 (100 µM) | Rescued (High) | Competes for the VHL binding site, proving specific E3 ligase recruitment. |

| Viability Control | CellTiter-Fluor™ Multiplex | Stable Fluorescence | Ensures the |

Experimental Workflow & Protocol

The following protocol details the continuous kinetic monitoring of α-synuclein degradation over a 24-48 hour period.

Endogenous HiBiT live-cell kinetic assay workflow for monitoring PROTAC-mediated degradation.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

-

Harvest CRISPR-edited mammalian cells (e.g., HEK293 or SH-SY5Y) expressing endogenous α-synuclein-HiBiT and stably expressing LgBiT[4].

-

Resuspend cells in Assay Medium (90% DMEM or CO2-independent medium + 10% FBS). Causality Note: If your luminometer lacks environmental

control, you must use -

Plate cells at a density of

cells/mL (100 µL per well for a 96-well white plate, or 40 µL for a 384-well plate)[4]. -

Incubate overnight at 37°C, 5%

.

Step 2: Substrate Equilibration (Day 2)

-

Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate by diluting the stock 1:100 in Assay Medium[4].

-

Carefully aspirate the culture medium and replace it with 90 µL (96-well) of the Endurazine™ solution.

-

Incubate for 2 hours at 37°C. Causality Note: Endurazine is a pro-substrate that requires intracellular esterase cleavage to become active. This 2-hour pre-incubation is critical to achieve a stable luminescence baseline before introducing the degrader[4].

Step 3: Compound Dosing & Kinetic Reading

-

Prepare a 10X serial dilution of PROTAC α-synuclein degrader 3 (Compound 5) starting at 100 µM (final top concentration 10 µM)[4]. Include all mechanistic controls (MG132, VH298) in parallel wells.

-

Add 10 µL of the 10X compounds to the respective wells.

-

Immediately transfer the plate to a luminometer pre-equilibrated to 37°C. Causality Note: Temperature shifts alter the enzymatic rate of luciferase. Pre-equilibrating the instrument prevents initial signal spikes or dips.

-

Record luminescence every 15–30 minutes for 24 to 48 hours.

Quantitative Data Interpretation

Once kinetic data is acquired, normalize the luminescence of the PROTAC-treated wells to the DMSO vehicle control at each time point. This accounts for natural cell division and endogenous protein turnover.

Plot the normalized data using a non-linear regression model to extract the key pharmacological parameters. Degrader 3 has been shown to induce degradation in a highly dose- and time-dependent manner[1].

Table 2: Expected Kinetic Parameters for PROTAC α-Synuclein Degrader 3

| Parameter | Definition | Expected Value Profile |

| The concentration of PROTAC required to achieve 50% of the maximum degradation. | ~5.05 µM[1] | |

| The maximum achievable degradation of α-synuclein relative to the vehicle control. | >65% degradation (Less than 35% protein remaining at 1 µM) | |

| The initial rate constant of degradation at saturating PROTAC concentrations. | Target-dependent; derived from the exponential decay phase of the kinetic curve. |

Note: At highly elevated concentrations (>25 µM), PROTACs may exhibit the "Hook Effect" (where binary complexes outcompete ternary complexes, halting degradation) or induce mild cytotoxicity[1]. Always cross-reference high-dose signal loss with your CellTiter-Fluor viability data.

References[2] PROTAC α-synuclein degrader 3 - MedchemExpress.com. MedChemExpress. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_wnD0WYLV481HgT80bu4YlAj4pWd_-oPkZ2CdduXEwqnobhUpZ625q11UZYEQbr0zVXrAKKz3p85Ab3D1tkjvzKYULLaZKbYUzzGQjIna6SKQzz4ZU7OhKTTVcXCZ3SY9kuNtrJXtGhY7wtpCMH39vMiOjFFWCiH34QcbqTPL1dg=[1] Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4HNV_3uWvSws_eY_OKh8__wZICoRteBQ0hmgyccNq_VfQrQ6b04c9AM8v47jUqf9pE2lEbgkeU7uMfoStnSWBIBmN2o4w1v3UcVKSdSP36ELFuHKSs_yF5bYonXsa_9uX2Xf[4] Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. Promega Corporation. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK9YmgAA40A2_26Hq4reTGjLJJGsdSgvACsISg8UCMyBssP9zuXOq8igbgGfJ8tnrDkvWuyCR5WfTnEjk7wmUtaZrrqDMVSgkp0aJhWpVrd89uM2X4LU1_pOenblFQ4PBFK0XZT62b8U92XhAWs1b2ZtpY6YW4mlkYhclEP1om1HaZ7TmcJwQ2IhaVlrE-9Z2i9cJwm02gkiPV[3] A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb2ckOTSpV4nVVu6581yBm5Ggmt8-Y0mVl8dyZHT1JZWp06POwWxldBmXF_dGr04uaZccWK9q60DQo-y9sbCxF8nFywSW2KgM-IV8RLKhCNs_hLDNsn25Ee-QzgrzcXSyVTXnrujtYYwiac5qnMAugzQTN1nwaMi2aP1v3mSY6FS1GPEpwSWzn9GvKZksaFPzFQKyxczAYedTUKTJHdOxxlg==

Sources

Application Notes and Protocols for Mass Spectrometry Analysis of PROTAC-Treated Cells

Introduction: Unveiling the Proteomic Consequences of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] Mass spectrometry (MS)-based proteomics is an indispensable tool for characterizing the efficacy and specificity of PROTACs, enabling a global and unbiased view of the proteome in response to treatment.[3][4][5] This allows researchers not only to confirm the degradation of the intended target but also to identify potential off-target effects, providing a comprehensive assessment of the PROTAC's mechanism of action.[2][6]

The quality and reproducibility of MS-based proteomics data are heavily reliant on meticulous sample preparation.[7][8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal preparation of samples from PROTAC-treated cells for mass spectrometry analysis. We will delve into the critical steps of cell lysis, protein digestion, and peptide cleanup, explaining the scientific rationale behind each procedural choice to ensure robust and reliable results.

Core Principles of Sample Preparation for PROTAC Proteomics

A successful sample preparation workflow for PROTAC analysis aims to:

-

Efficiently extract proteins from cellular compartments while minimizing degradation.

-

Completely digest proteins into peptides suitable for MS analysis.

-

Remove contaminants that can interfere with liquid chromatography (LC) and mass spectrometry.

-

Ensure reproducibility to allow for accurate quantitative comparisons between different treatment conditions.

This guide will provide a robust framework to achieve these goals, with protocols that can be adapted for both label-free quantification (LFQ) and tandem mass tag (TMT) labeling workflows.[3][10]

Experimental Workflow Overview

The overall workflow for preparing samples from PROTAC-treated cells for mass spectrometry is a multi-step process that requires careful attention to detail at each stage. The following diagram illustrates the key phases of this workflow.

Figure 1: A comprehensive workflow for the preparation of PROTAC-treated cell samples for mass spectrometry analysis.

Detailed Protocols

Part 1: Cell Culture, Treatment, and Harvesting

The foundation of any proteomics experiment is a well-controlled cell culture and treatment process.

Protocol 1.1: Cell Treatment and Harvesting

-

Cell Culture: Plate cells at a consistent density to ensure they are in the logarithmic growth phase and at a similar confluency (e.g., 70-80%) at the time of treatment.[11]

-

PROTAC Treatment: Treat cells with the desired concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, or 24 hours).[11][12] It is crucial to include multiple biological replicates for each condition to ensure statistical power.

-

Cell Harvesting:

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual media components.[11][12]

-

For adherent cells, use a cell scraper to detach the cells in a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation.

-

Transfer the cell suspension or pellet to a pre-chilled microcentrifuge tube.

-

Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the cells.

-

Carefully remove all supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C for later processing or used immediately for lysis.[13]

-

Part 2: Cell Lysis and Protein Extraction

The goal of this step is to efficiently rupture the cells and solubilize the proteins while preventing their degradation.

Protocol 2.1: Cell Lysis and Protein Quantification

-

Lysis Buffer Preparation: A common and effective lysis buffer is RIPA buffer, but other commercially available lysis buffers are also suitable.[11] It is critical to supplement the lysis buffer with a cocktail of protease and phosphatase inhibitors immediately before use to prevent protein degradation and dephosphorylation.[11][14][15]

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a pellet from a 10 cm dish).

-

Incubate the samples on ice for 30 minutes with periodic vortexing to facilitate lysis.

-

For more robust lysis, sonication on ice can be employed.[14] Use short bursts to avoid heating the sample, which can lead to protein denaturation.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the soluble proteome, to a new pre-chilled tube.

-

-

Protein Quantification:

Part 3: Protein Digestion

This stage involves denaturing the proteins and cleaving them into smaller peptides using a protease, most commonly trypsin.

Protocol 3.1: In-Solution Tryptic Digestion

-

Protein Denaturation and Reduction:

-

In a microcentrifuge tube, take a standardized amount of protein from each sample (e.g., 50-100 µg).

-

Add a denaturing agent such as 8 M urea or a commercially available denaturant like Rapigest to the protein lysate.[16][17]

-

Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce the disulfide bonds in the proteins.[16]

-

-

Alkylation:

-

Digestion:

-

Stopping the Digestion:

-

Acidify the peptide solution by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1% to inactivate the trypsin.[19]

-

Part 4: Peptide Cleanup and (Optional) Fractionation

After digestion, the peptide mixture contains salts and other contaminants that must be removed. For complex samples, fractionation can increase the depth of proteome coverage.

Protocol 4.1: C18 Desalting

-

Principle: Reversed-phase chromatography using a C18 stationary phase is used to bind the hydrophobic peptides while salts and other hydrophilic contaminants are washed away. The peptides are then eluted with an organic solvent.

-

Procedure (using C18 StageTips or Spin Columns):

-

Activation/Wetting: Pass a high-organic solution (e.g., 80% acetonitrile, 0.1% formic acid) through the C18 material.[20][21]

-

Equilibration: Wash the C18 material with a high-aqueous solution (e.g., 0.1% formic acid in water).[20][22]

-

Sample Loading: Slowly load the acidified peptide sample onto the C18 material.

-

Washing: Wash the loaded C18 material with the high-aqueous solution to remove salts and other contaminants.[20][21]

-

Elution: Elute the desalted peptides with a high-organic solution (e.g., 50-70% acetonitrile, 0.1% formic acid).[20]

-

Drying: Dry the eluted peptides in a vacuum concentrator and store them at -20°C or -80°C until LC-MS/MS analysis.[22]

-

Protocol 4.2: High-pH Reversed-Phase Fractionation (Optional)

-

Rationale: For in-depth proteome analysis, especially when aiming to identify low-abundance proteins or post-translational modifications, offline fractionation of the peptide mixture is highly recommended.[23][24] High-pH reversed-phase liquid chromatography (RPLC) provides an orthogonal separation to the low-pH RPLC typically used in LC-MS/MS, thereby reducing sample complexity and increasing the number of identified proteins.[23][25][26]

-

Procedure:

-

Resuspend the desalted peptides in a high-pH mobile phase.

-

Use a high-pH reversed-phase fractionation kit or an HPLC system with a C18 column.

-

Elute the peptides with an increasing gradient of acetonitrile at a high pH (e.g., pH 10).

-

Collect several fractions across the gradient.

-

Concatenate (pool) non-adjacent fractions to reduce the number of samples for LC-MS/MS analysis while maintaining orthogonality.[25]

-

Dry each fraction in a vacuum concentrator.

-

Quantitative Data and Experimental Parameters

The following table summarizes key quantitative considerations for the sample preparation workflow.

| Parameter | Recommended Range | Rationale |

| Starting Cell Number | 1-5 x 10^6 cells per replicate | To ensure sufficient protein yield for downstream analysis. |

| Protein Amount for Digestion | 20-100 µg | A balance between sufficient material for deep proteome coverage and minimizing sample loss during processing.[21][27] |

| DTT Concentration | 5-10 mM | Ensures complete reduction of disulfide bonds.[16][18] |

| Iodoacetamide Concentration | 15-40 mM | Sufficient to alkylate all reduced cysteines and prevent disulfide bond reformation.[16][19] |

| Trypsin:Protein Ratio (w/w) | 1:50 - 1:100 | Provides efficient digestion without excessive trypsin autolysis.[16][17] |

| C18 Binding Capacity | Varies by format (e.g., 10-80 µg for tips) | Select a C18 product with a binding capacity appropriate for the amount of peptide being processed to avoid sample loss.[28] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Protein Yield | Inefficient cell lysis; Protease activity | Optimize lysis method (e.g., add sonication); Ensure fresh and sufficient protease/phosphatase inhibitors are used.[14][15] |

| Incomplete Digestion | Inactive trypsin; High concentration of denaturant; Incorrect pH | Use high-quality, fresh trypsin; Ensure urea concentration is <1 M before adding trypsin; Check that the pH of the digestion buffer is ~8.[16] |

| Poor Peptide Recovery after Desalting | Peptides did not bind to C18 resin; Peptides were not eluted efficiently | Ensure the sample is acidified (pH < 3) before loading; Use an appropriate elution buffer with sufficient organic content.[20] |

| High Contaminant Levels in MS | Incomplete removal of detergents or salts | Use MS-compatible detergents or a detergent removal protocol; Ensure thorough washing during C18 desalting.[28][29] |

| High Variability Between Replicates | Inconsistent cell culture or treatment; Inaccurate protein quantification; Variable sample handling | Standardize cell culture and treatment conditions; Be meticulous with protein quantification and pipetting.[11] |

Conclusion

A well-executed sample preparation workflow is paramount for obtaining high-quality, reproducible data in mass spectrometry-based proteomics studies of PROTACs. By understanding the principles behind each step—from cell lysis and protein digestion to peptide cleanup and fractionation—researchers can confidently generate reliable data to elucidate the efficacy and specificity of their targeted protein degraders. The protocols and guidelines presented in this application note provide a solid foundation for achieving these goals and advancing the development of this transformative class of therapeutics.

References

- High-throughput PROTAC compound screening workflow for targeted protein degradation on an Orbitrap Astral mass spectrometer with accurate label-free quantit

- High pH reversed-phase chromatography with fraction concatenation as an alternative to strong-cation exchange chromatography for two-dimensional proteomic analysis. PMC.

- C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

- Protease Digestion for Mass Spectrometry | Protein Digest Protocols.

- High-pH Reversed-Phase Sample Fractionation for Phosphoproteomic Workflows. Thermo Fisher Scientific.

- High pH Reversed-Phase Micro-Columns for Simple, Sensitive, and Efficient Fractionation of Proteome and (TMT labeled) Phosphoproteome Digests. PubMed.

- Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. PMC.

- Use of high pH reversed-phase peptide fractionation to analyze proteins of medium to low abundance in complex mixtures. ThermoFisher.

- Off-Line High-pH Reversed-Phase Fractionation for In-Depth Phosphoproteomics | Journal of Proteome Research.

- Serial in-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. Molecular Omics (RSC Publishing).

- PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS This protocol can be used to digest proteins prior to Mass Spectrometry Analysis. Pro. SickKids Research Institute.

- In-Solution Tryptic Digestion Protocol | Baylor University. Baylor University.

- C18 desalting protocol How to Use.

- Peptide Desalting C18 StageTip. Cell Signaling Technology.

- Targeted Protein Degraders | Bruker. Bruker.

- A high-throughput PROTAC compound screening workflow for targeted protein degradation with the Orbitrap Astral mass spectrometer for accurate label-free quantit

- A high-throughput PROTAC compound screening workflow for targeted protein degradation with the Orbitrap Astral mass spectrometer. Thermo Fisher Scientific.

- Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.

- Agilent Peptide Cleanup C18 Spin Tubes. Agilent.

- Comprehensive Guide to Cell Lysis and Protein Extraction Method.

- Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Form

- Targeted Protein Degradation: Design Consider

- A Researcher's Guide: Validating Protein Degradation by a Thalidomide-Based PROTAC using Quantit

- Navigating the Proteome: A Comparative Guide to Mass Spectrometry-Based Methods for PROTAC Selectivity Profiling. Benchchem.

- Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - DE. Thermo Fisher Scientific.

- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science.

- Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry.

- Lysis & Protein Extraction. Sigma-Aldrich.

- A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT)

- common problems in PROTAC experiments and how to avoid them. Benchchem.

- TMT Labeling for Optimized Sample Preparation in Quantit

- Sample Preparation Methods for Targeted Single-Cell Proteomics.

- Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry. PubMed.

- Native mass spectrometry can effectively predict PROTAC efficacy.

- TMT Sample Preparation for Proteomics Facility Submission and Subsequent D

- Sample preparation for mass spectrometry. ThermoFisher.

- TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis.

- A Researcher's Guide to Validating PROTAC-Mediated Protein Degrad

- Addressing Proteomics Challenges: Enhancing Sample Prepar

- Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS.

- A Quick Guide to Proteomics Sample Prepar

- ADVANCES IN PROTEOMIC WORKFLOW FROM CELL LYSIS TO PROTEIN PURIFICATION FOR HIGH-THROUGHPUT MASS SPECTROMETRY ANALYSIS. DalSpace.

- Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. Benchchem.

- Proteomics Sample Preprocessing: Extraction Method Selection.

- Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis

- Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. Spectroscopy Online.

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degraders | Bruker [bruker.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]

- 10. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 14. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]

- 15. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 17. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 18. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. media.cellsignal.cn [media.cellsignal.cn]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. High pH reversed-phase chromatography with fraction concatenation as an alternative to strong-cation exchange chromatography for two-dimensional proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. spectroscopyonline.com [spectroscopyonline.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming the Hook Effect in α-Synuclein Degrader Dose-Response Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working on targeted protein degradation of α-synuclein. This guide provides in-depth troubleshooting protocols and scientific explanations to help you understand, identify, and overcome the "hook effect," a common challenge in the dose-response characterization of α-synuclein degraders.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding the hook effect in α-synuclein degrader experiments.

Q1: What is the "hook effect" in the context of an α-synuclein degrader?

The hook effect is a paradoxical phenomenon where the degradation of a target protein, in this case, α-synuclein, decreases at high concentrations of the degrader molecule (e.g., a PROTAC).[1][2] This results in a characteristic "bell-shaped" dose-response curve instead of a standard sigmoidal curve.[1] At optimal concentrations, the degrader efficiently forms a productive ternary complex (α-synuclein–Degrader–E3 Ligase), leading to ubiquitination and degradation.[2] At excessive concentrations, the degrader saturates both α-synuclein and the E3 ligase independently, forming non-productive binary complexes that competitively inhibit the formation of the functional ternary complex.[1][3]

Q2: My degrader works at 100 nM, but degradation is completely lost at 10 µM. Is this the hook effect or cytotoxicity?

This is a classic presentation of the hook effect. While cytotoxicity can confound results, the distinct bell-shaped curve is a strong indicator of the hook effect. A key differentiator is that the hook effect is a direct consequence of the equilibrium of binary vs. ternary complexes.[4] To confirm, you can perform a washout experiment or a time-course study. If the effect is due to the hook effect, reducing the degrader concentration should restore degradation.

Q3: What factors influence the severity of the hook effect?

Several factors contribute to the onset and magnitude of the hook effect:

-

Binding Affinities: A significant imbalance in the binding affinity of the degrader for α-synuclein versus the E3 ligase can promote the formation of one binary complex over the other, exacerbating the hook effect.[4]

-

Ternary Complex Cooperativity: Cooperativity is the extent to which the binding of one protein partner (e.g., α-synuclein) to the degrader influences the degrader's affinity for the other protein partner (E3 ligase).[4] Positive cooperativity stabilizes the ternary complex and can mitigate the hook effect.[4][5]

-

Linker Design: The length, rigidity, and chemical composition of the linker that connects the two ends of the degrader are critical for achieving a stable and productive ternary complex conformation.[4][6][7]

-

Cellular Protein Concentrations: The relative abundance of α-synuclein and the recruited E3 ligase (e.g., Cereblon, VHL) within the cell can also impact the equilibrium and the severity of the hook effect.[4]

Q4: Can I just use the optimal concentration (the peak of the curve) and ignore the hook effect?

While you can determine the optimal concentration (Dmax) for in vitro experiments, ignoring the hook effect is risky for drug development.[1] A narrow therapeutic window can make in vivo dosing challenging and may lead to a loss of efficacy at higher, difficult-to-control physiological concentrations. Understanding and mitigating the hook effect leads to more robust and developable compounds.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed experimental workflows to diagnose and solve the hook effect in your α-synuclein degrader studies.

Guide 1: The First Step - Confirming the Hook Effect Mechanism

The "Why": The loss of α-synuclein protein at higher degrader concentrations must be confirmed to be a result of proteasome-mediated degradation and not an artifact like cytotoxicity or compound precipitation. This protocol validates the mechanism of action.

The "How": Protocol for Proteasome Inhibition Co-treatment

This experiment verifies that the observed protein loss is dependent on the proteasome, the endpoint of the ubiquitination pathway initiated by the degrader.

-

Cell Plating: Plate your cells (e.g., SH-SY5Y overexpressing α-synuclein) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Experimental Groups:

-

Vehicle Control (e.g., DMSO)

-

Degrader at optimal concentration (Dmax, e.g., 100 nM)

-

Degrader at a "hooked" concentration (e.g., 10 µM)

-

Proteasome Inhibitor alone (e.g., 10 µM MG132 or 100 nM Carfilzomib)

-

Degrader (Dmax conc.) + Proteasome Inhibitor

-

Degrader ("hooked" conc.) + Proteasome Inhibitor

-

-

Co-treatment: Pre-treat the designated wells with the proteasome inhibitor for 1-2 hours. Then, add the α-synuclein degrader at the indicated concentrations to the appropriate wells.

-

Incubation: Incubate for a standard duration (e.g., 18-24 hours).

-

Cell Lysis & Analysis: Harvest the cells, lyse them in RIPA buffer with protease/phosphatase inhibitors, quantify total protein, and perform a Western blot for α-synuclein and a loading control (e.g., GAPDH, β-actin).[8]

Expected Outcome: If the degrader is working via the proteasome, co-treatment with MG132 should "rescue" the degradation of α-synuclein, meaning protein levels in the "Degrader + Inhibitor" wells will be similar to the vehicle control. This confirms the mechanism and distinguishes it from non-specific toxicity.

Guide 2: Optimizing the Dose-Response and Treatment Time

The "Why": The hook effect is fundamentally tied to concentration and the kinetics of ternary complex formation.[9] A single endpoint assay may not capture the full picture. A time-course experiment can reveal kinetic differences and help define the optimal treatment window.

The "How": Protocol for a Time-Course Experiment

-

Cell Plating: Plate cells as described in Guide 1.

-

Treatment: Treat cells with three concentrations of your degrader: a sub-optimal concentration, the optimal (Dmax) concentration, and a high, "hooked" concentration. Include a vehicle control.

-

Time Points: Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24, and 48 hours).[1]

-

Analysis: Perform Western blotting for α-synuclein and a loading control for each time point and concentration.

-

Data Interpretation: Plot the normalized α-synuclein levels against time for each concentration. You may observe that at the "hooked" concentration, degradation is not only less complete but may also be slower to initiate compared to the optimal concentration.[9]

Data Presentation: Table 1. Hypothetical Time-Course Experiment Parameters

| Parameter | Setting | Rationale |

| Cell Line | HEK293 with α-syn PFFs | A common model for studying α-synuclein aggregation and degradation.[10] |

| Degrader Conc. | 10 nM, 100 nM, 10 µM | To capture sub-optimal, optimal (Dmax), and hook effect regions. |

| Time Points | 0, 4, 8, 16, 24, 48 hr | To evaluate degradation kinetics and stability of the effect. |

| Primary Antibody | Anti-α-synuclein | To detect the target protein. |

| Loading Control | Anti-GAPDH | To ensure equal protein loading for accurate quantification.[8] |

| Readout | Western Blot Densitometry | To quantify changes in protein levels. |

Guide 3: Uncovering the Root Cause with Biophysics

The "Why": Cellular data shows what is happening, but biophysical assays explain why. Measuring the direct binding events between the degrader, α-synuclein, and the E3 ligase is crucial for rationally designing better molecules.[11][12] These techniques quantify the affinities and kinetics of binary and ternary complex formation, which are the root cause of the hook effect.[11]

The "How": Key Biophysical Assays for Ternary Complex Analysis

These assays are typically performed with purified proteins.

-